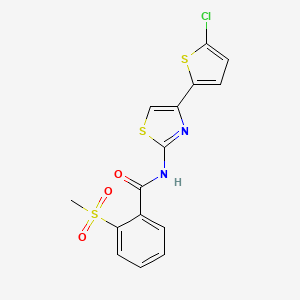
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H11ClN2O3S3 and its molecular weight is 398.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15ClN2O3S, with a molecular weight of 427.0 g/mol. The compound features a thiazole ring, a chlorothiophene moiety, and a methylsulfonyl group, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The sulfonyl group may act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The thiazole ring enhances specificity for COX enzymes, potentially leading to reduced side effects compared to non-selective inhibitors.
Anti-inflammatory and Analgesic Properties
Several studies have evaluated the anti-inflammatory and analgesic properties of related thiazole derivatives. For instance, compounds derived from thiazole structures have demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro. In one study, derivatives exhibited IC50 values ranging from 0.76 to 9.01 µM for COX-2 inhibition, with selectivity indices indicating promising therapeutic potential compared to standard drugs like celecoxib .
In Vivo Studies
In vivo studies have further confirmed the efficacy of these compounds in animal models. For example, compounds were tested using the hot plate method for analgesia and carrageenan-induced inflammation assays. Results showed that certain derivatives significantly reduced inflammation and pain at various dosages (5, 10, and 20 mg/kg body weight), corroborating their potential as effective anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar thiazole-based compounds:
| Compound Name | Structure | IC50 (COX-2) | Selectivity Index |
|---|---|---|---|
| Celecoxib | - | 0.05 µM | - |
| Compound A | Thiazole | 0.76 µM | 42 |
| Compound B | Thiazole | 9.01 µM | 112 |
| This compound | TBD | TBD | TBD |
Case Studies
- Synthesis and Biological Evaluation : A study synthesized several thiazole derivatives similar to this compound and evaluated their biological activity against COX enzymes. The results indicated that modifications in the thiazole ring significantly affected their inhibitory potency .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound with COX enzymes. These studies help elucidate the interactions at the molecular level, providing insights into how structural changes can enhance or diminish biological activity .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S3/c1-24(20,21)12-5-3-2-4-9(12)14(19)18-15-17-10(8-22-15)11-6-7-13(16)23-11/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYYKWONXHOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














